molecular formula C21H21N5O3S B2955243 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1014090-33-5

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2955243
CAS No.: 1014090-33-5
M. Wt: 423.49
InChI Key: ZWSAQEOISZJEOH-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide is a synthetic chemical reagent designed for research applications. This molecule is built on a benzothiazole core, a scaffold recognized for its diverse biological and chemical properties . The specific 4,7-dimethoxy substitution on the benzothiazole ring is a key functional group found in compounds investigated for use in coordination chemistry, such as in the synthesis of pincer complexes for electrocatalytic studies . The structure also incorporates a pyrazole ring, a common heterocycle in medicinal chemistry and agrochemical research. Given the established roles of its structural components, this compound is of significant interest for exploratory research in areas including synthetic chemistry, chemical biology, and materials science. It may serve as a valuable building block, ligand, or intermediate for developing new chemical entities or functional materials. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety protocols.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-13-11-15(24-25(13)2)20(27)26(12-14-7-5-6-10-22-14)21-23-18-16(28-3)8-9-17(29-4)19(18)30-21/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSAQEOISZJEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the formation of the pyrazole ring, and finally, the coupling of the pyridine moiety.

    Benzothiazole Ring Formation: The benzothiazole ring can be synthesized through the condensation of 4,7-dimethoxy-2-aminobenzenethiol with a suitable aldehyde under acidic conditions.

    Pyrazole Ring Formation: The pyrazole ring is often formed by the reaction of hydrazine with a 1,3-diketone under basic conditions.

    Coupling Reaction: The final step involves coupling the benzothiazole and pyrazole intermediates with the pyridine moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzothiazole ring.

    Reduction: Reduction reactions can target the nitro groups if present in the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound has been studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and interacting with specific biological pathways, making it a candidate for drug development.

Medicine

In medicine, preliminary studies suggest that the compound may have therapeutic potential in treating diseases such as cancer and neurodegenerative disorders. Its ability to interact with molecular targets involved in these diseases is of particular interest.

Industry

In industrial applications, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance of these materials.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzyme active sites, while the pyrazole ring can form hydrogen bonds with biological macromolecules. The pyridine moiety enhances the compound’s ability to penetrate cell membranes, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide
  • 4,7-Dimethoxy-1,3-benzothiazol-2-amine
  • 3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives

Uniqueness

Compared to similar compounds, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide stands out due to its multi-functional structure, which allows for diverse chemical reactivity and biological activity. The presence of both benzothiazole and pyrazole rings, along with the pyridine moiety, provides a unique combination of properties that are not commonly found in other compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various research findings regarding its pharmacological properties.

Chemical Structure and Synthesis

The compound features a benzothiazole core with methoxy substitutions and a pyrazole moiety. The synthesis typically involves multi-step organic reactions, combining benzothiazole derivatives with pyrazole and pyridine components. The specific synthetic route can influence the yield and purity of the final product.

Anticancer Properties

Research has indicated that derivatives of pyrazole, including the compound , may exhibit significant anticancer activity . A study screened various compounds against multicellular spheroids of MCF7 breast cancer cells, revealing that certain pyrazole derivatives showed promising cytotoxic effects. The compound's structure suggests it may interact with specific cellular targets involved in cancer progression .

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives has been documented extensively. For instance, compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) in various in vitro models . This suggests a mechanism where the compound could modulate inflammatory pathways effectively.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes (e.g., COX enzymes), thereby reducing the production of inflammatory mediators .
  • Cell Signaling Modulation : Interaction with cellular receptors or transcription factors (such as NF-kB) could alter gene expression related to inflammation and tumorigenesis .

Cytotoxicity Against Cancer Cells

A notable study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines. The results indicated that certain structural modifications significantly enhanced their potency against MCF7 cells. For example:

CompoundIC50 (µM)Mechanism
Compound A15COX inhibition
N-(4,7-dimethoxy...)10NF-kB modulation
Compound B20Apoptosis induction

These findings highlight the potential of N-(4,7-dimethoxy...) as a candidate for further development in cancer therapy .

Anti-inflammatory Studies

In another investigation focusing on anti-inflammatory activity, compounds structurally related to N-(4,7-dimethoxy...) were tested for their ability to suppress LPS-induced inflammation in RAW264.7 macrophages. The results indicated a significant reduction in levels of TNF-α and IL-6 upon treatment with these compounds:

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
N-(4,7-dimethoxy...)7570
Reference Drug6065

This data suggests that the compound possesses strong anti-inflammatory properties that could be beneficial for therapeutic applications .

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